molecular formula C19H22N2O4 B2476851 N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034358-99-9

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2476851
CAS No.: 2034358-99-9
M. Wt: 342.395
InChI Key: ZBTRQPVFVSLBHN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core, a methoxyphenethyl group, and a tetrahydrofuran-3-yl ether linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The methoxyphenethyl group is introduced through a nucleophilic substitution reaction, while the tetrahydrofuran-3-yl ether linkage is formed via an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxyphenethyl and tetrahydrofuran-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with different substituents on the phenethyl and tetrahydrofuran groups. Examples include:

  • N-(2-hydroxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • N-(2-methoxyphenethyl)-6-((tetrahydropyran-3-yl)oxy)nicotinamide

Uniqueness

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)8-10-20-19(22)15-6-7-18(21-12-15)25-16-9-11-24-13-16/h2-7,12,16H,8-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRQPVFVSLBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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